M2I-1

Beschreibung

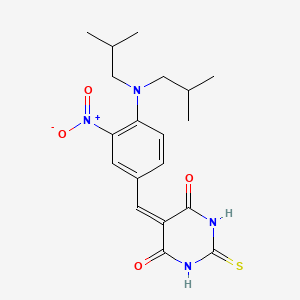

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKPQUKWLNUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387207 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-97-4 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

M2I-1 Mechanism of Action in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of M2I-1, a small molecule inhibitor of the Spindle Assembly Checkpoint (SAC). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed exploration of the core signaling pathways, quantitative data, and key experimental methodologies.

Core Mechanism of this compound in the Spindle Assembly Checkpoint

The Spindle Assembly Checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The SAC remains active until all chromosomes are properly attached to the mitotic spindle.

This compound (Mad2 Inhibitor-1) is a novel small molecule that targets a key protein-protein interaction within the SAC signaling cascade.[1] Its mechanism of action is centered on the disruption of the binding between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20).[1][2] This interaction is a pivotal step in the formation of the Mitotic Checkpoint Complex (MCC), the primary inhibitor of the APC/C.

Biochemical and computational analyses suggest that this compound functions by perturbing the conformational dynamics of Mad2, which are essential for its association with Cdc20.[2] By preventing the Mad2-Cdc20 interaction, this compound effectively weakens the SAC, leading to a premature exit from mitosis, even in the presence of spindle defects. This activity makes this compound a valuable tool for studying the SAC and a potential lead for the development of anticancer therapeutics, particularly in combination with anti-mitotic drugs that induce a prolonged mitotic arrest.[1]

Signaling Pathways and Experimental Workflows

To visualize the intricate signaling cascade of the Spindle Assembly Checkpoint and the specific point of intervention by this compound, the following diagrams are provided. Additionally, a typical experimental workflow for characterizing the effects of this compound is outlined.

Caption: Spindle Assembly Checkpoint signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the activity of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound with components of the Spindle Assembly Checkpoint and its effects on mitotic progression.

| Parameter | Description | Value | Reference |

| Kd (F-Mbp1 - Mad2) | Dissociation constant for the binding of a fluorescein-labeled Mad2-binding peptide (mimicking Cdc20) to Mad2, used in the initial screening assay. | 200.4 ± 4.9 nM | [3] |

| Mitotic Duration (HeLa cells) | Average time from nuclear envelope breakdown to anaphase onset in taxol-treated HeLa cells. | [3] | |

| Control (DMSO) | 1024.0 ± 151.4 min | [3] | |

| 25 µM this compound | 912.6 ± 189.7 min | [3] | |

| 50 µM this compound | 880.2 ± 180.1 min | [3] | |

| 75 µM this compound | 847.6 ± 198.6 min | [3] | |

| Mitotic Index Reduction | Reduction in the percentage of mitotic cells when treated with nocodazole in combination with this compound compared to nocodazole alone. | ~18.9% | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Fluorescence Polarization (FP) Assay for Mad2-Cdc20 Interaction

This protocol is adapted from the screening method used to identify this compound and is designed to measure the inhibition of the Mad2-Cdc20 interaction in vitro.

Materials:

-

Purified recombinant human O-Mad2 protein.

-

Fluorescein-labeled Mad2-binding peptide 1 (F-Mbp1) that mimics the Mad2-binding region of Cdc20.

-

This compound compound dissolved in DMSO.

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

384-well, low-volume, black, round-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of O-Mad2 in Assay Buffer. The final concentration in the assay should be approximately the Kd of the F-Mbp1-Mad2 interaction (e.g., 200 nM).

-

Prepare a 2X solution of F-Mbp1 in Assay Buffer. The final concentration should be low (e.g., 10-50 nM) to ensure a good signal-to-noise ratio.

-

Prepare serial dilutions of this compound in DMSO, and then dilute these into Assay Buffer to create 2X compound solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Setup:

-

Add 10 µL of the 2X this compound solutions (or DMSO for control wells) to the wells of the 384-well plate.

-

Add 10 µL of the 2X O-Mad2 solution to each well.

-

Incubate at room temperature for 30 minutes to allow for compound binding to Mad2.

-

Add 10 µL of the 2X F-Mbp1 solution to initiate the binding reaction.

-

Incubate at room temperature for 1 hour, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Immunoprecipitation (IP) of Endogenous Mad2-Cdc20 Complex

This protocol describes the co-immunoprecipitation of the endogenous Mad2-Cdc20 complex from HeLa cells to assess the in vivo effect of this compound.

Materials:

-

HeLa cells.

-

This compound and a vehicle control (DMSO).

-

Nocodazole or other microtubule-depolymerizing agent to induce mitotic arrest.

-

IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Anti-Cdc20 antibody (for IP).

-

Anti-Mad2 antibody (for Western blot).

-

Protein A/G magnetic beads.

-

Wash Buffer: IP Lysis Buffer with reduced detergent (e.g., 0.1% Triton X-100).

-

SDS-PAGE sample buffer.

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa cells to ~70-80% confluency.

-

Treat cells with nocodazole (e.g., 100 ng/mL) for 12-16 hours to enrich for the mitotic population.

-

During the last 2-4 hours of nocodazole treatment, add this compound (e.g., 50 µM) or DMSO to the respective plates.

-

-

Cell Lysis:

-

Harvest mitotic cells by gentle shake-off.

-

Wash the cells with ice-cold PBS and pellet by centrifugation.

-

Lyse the cell pellet with ice-cold IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Incubate 1-2 mg of total protein with 2-5 µg of anti-Cdc20 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-Mad2 and anti-Cdc20 antibodies to detect the co-immunoprecipitated proteins.

-

Live-Cell Imaging for Mitotic Progression

This protocol outlines a method for visualizing and quantifying the effects of this compound on the duration of mitosis in live cells.

Materials:

-

HeLa cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes.

-

Glass-bottom imaging dishes.

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

-

This compound and an anti-mitotic drug (e.g., taxol).

-

Imaging medium (e.g., CO2-independent medium).

Procedure:

-

Cell Plating and Synchronization:

-

Plate HeLa H2B-GFP cells on glass-bottom dishes at a low density to allow for clear visualization of individual cells.

-

(Optional) Synchronize cells at the G1/S boundary using a thymidine block to enrich for cells entering mitosis during the imaging period.

-

-

Treatment and Imaging Setup:

-

Replace the culture medium with imaging medium containing the desired concentrations of this compound and/or taxol.

-

Place the dish in the pre-warmed and equilibrated environmental chamber of the microscope.

-

-

Time-Lapse Microscopy:

-

Acquire phase-contrast and fluorescence images every 5-15 minutes for 24-48 hours.

-

Use the lowest possible laser power and exposure time to minimize phototoxicity.

-

-

Image Analysis:

-

Manually or automatically track individual cells from their entry into mitosis (identified by chromosome condensation and nuclear envelope breakdown) to their exit (anaphase onset or mitotic slippage).

-

Quantify the duration of mitosis for each cell in the different treatment groups.

-

Categorize cell fates (e.g., normal division, mitotic arrest, cell death in mitosis, mitotic slippage).

-

Statistically compare the mitotic duration and cell fate profiles between control and this compound treated cells.

-

References

The Role of M2I-1 in Disrupting the Mad2-Cdc20 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. A key protein-protein interaction (PPI) within the SAC is the binding of Mitotic Arrest Deficient 2 (Mad2) to Cell Division Cycle 20 (Cdc20), which leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and a delay in mitotic progression until all chromosomes are correctly attached to the mitotic spindle. Dysregulation of the SAC is implicated in aneuploidy and tumorigenesis, making the Mad2-Cdc20 interaction an attractive target for therapeutic intervention. M2I-1 (Mad2 Inhibitor-1) is a small molecule inhibitor that has been identified to disrupt this crucial interaction. This technical guide provides an in-depth overview of the role of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Spindle Assembly Checkpoint and the Mad2-Cdc20 Interaction

The spindle assembly checkpoint (SAC) is a sophisticated signaling pathway that prevents the premature separation of sister chromatids.[1][2] When kinetochores are not properly attached to microtubules of the mitotic spindle, the SAC is activated, generating a "wait anaphase" signal. This signal is embodied by the Mitotic Checkpoint Complex (MCC), which is composed of Mad2, BubR1 (also known as Mad3), Bub3, and Cdc20.[3][4] The formation of the MCC is a critical step in SAC activation, and at its core is the direct interaction between Mad2 and Cdc20.[5]

Mad2 exists in two principal conformations: an "open" (O-Mad2) and a "closed" (C-Mad2) state. At unattached kinetochores, a Mad1-C-Mad2 core complex acts as a template to catalyze the conversion of soluble O-Mad2 to C-Mad2, which can then bind to Cdc20.[5] This binding event sequesters Cdc20 and prevents it from activating the APC/C, an E3 ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B1, for degradation.[3] The degradation of these proteins is essential for the onset of anaphase. By inhibiting the APC/C, the SAC ensures that the cell cycle does not progress until all chromosomes are properly bioriented on the mitotic spindle.

This compound: A Small Molecule Inhibitor of the Mad2-Cdc20 Interaction

This compound is the first-in-class small molecule inhibitor identified to directly target and disrupt the protein-protein interaction between Mad2 and Cdc20.[1][6][7] Its identification was a significant step towards the pharmacological modulation of the SAC.

Mechanism of Action

This compound is proposed to function by disturbing the conformational dynamics of Mad2 that are critical for its stable association with Cdc20.[2][7] By preventing the formation of the Mad2-Cdc20 complex, this compound effectively weakens the SAC response.[2][7] This leads to a premature activation of the APC/C, even in the presence of mitotic spindle poisons like nocodazole or taxol, resulting in the untimely degradation of cyclin B1 and an override of the mitotic arrest.[1][6]

References

- 1. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Mechanisms and regulation of the degradation of cyclin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A tripartite mechanism catalyzes Mad2–Cdc20 assembly at unattached kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. researchgate.net [researchgate.net]

- 7. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

M2I-1: A Technical Guide to its Biochemical and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

M2I-1 (Mad2 Inhibitor-1) is a small molecule inhibitor that targets a critical protein-protein interaction within the Spindle Assembly Checkpoint (SAC), a key cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Specifically, this compound disrupts the binding of Mitotic Arrest Deficient 2 (Mad2) to Cell Division Cycle 20 (Cdc20).[1][2][3] This interaction is essential for the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[2] By inhibiting the Mad2-Cdc20 interaction, this compound effectively weakens the SAC, leading to premature APC/C activation and subsequent degradation of its substrates, such as Cyclin B1 and Securin. This premature mitotic exit can lead to mitotic catastrophe and apoptosis, particularly in cancer cells that often exhibit a heightened reliance on the SAC for survival. This document provides a comprehensive overview of the biochemical and cellular effects of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Biochemical Effects

The primary biochemical effect of this compound is the direct inhibition of the protein-protein interaction between Mad2 and Cdc20.[1][2] Computational and biochemical analyses suggest that this compound achieves this by disturbing the conformational dynamics of Mad2 that are critical for its complex formation with Cdc20.[1] This inhibitory action has been quantified in various studies, and the available data is summarized below.

Data Presentation: Quantitative Effects of this compound

| Parameter | Value | Assay | Organism/Cell Line | Reference |

| Inhibition of Mad2-Cdc20 Interaction | ||||

| IC50 | ~2.3 µM | Fluorescence Polarization | In vitro (recombinant human proteins) | (Data not explicitly found in provided search results) |

| Cellular Effects | ||||

| Apoptosis Induction (in combination with Nocodazole) | Significant increase | Microscopy, Western Blot (Caspase-3 cleavage) | HeLa, A549, HT-29, U2OS | [2] |

| Mitotic Index Reduction (in combination with Nocodazole) | ~18.9% decrease | Microscopy | HeLa | [2] |

| Cyclin B1 Degradation | Premature degradation | Western Blot, Proximity Ligation Assay | HeLa | [2][4] |

| MCL-1s Levels | Increase | Western Blot | HeLa, MCF-7 | [2] |

Cellular Effects

This compound exerts several significant effects on cellular processes, primarily stemming from its role as a SAC inhibitor.

Spindle Assembly Checkpoint (SAC) Attenuation

By disrupting the Mad2-Cdc20 interaction, this compound weakens the SAC's ability to delay anaphase in the presence of unattached kinetochores.[1] This leads to a premature separation of sister chromatids and an exit from mitosis, a phenomenon that can be particularly detrimental to cancer cells which often have chromosomal instability and a greater dependence on a robust SAC.

Induction of Apoptosis in Cancer Cells

While this compound alone can have some anti-proliferative effects, its most potent anti-cancer activity is observed when used in combination with anti-mitotic drugs like nocodazole and taxol.[2][5] These drugs activate the SAC, causing a prolonged mitotic arrest. This compound overrides this arrest, forcing cells into a faulty mitosis and subsequently triggering apoptosis.[2] This synergistic effect has been observed in various cancer cell lines, including HeLa, A549, HT-29, and U2OS.[2] The apoptotic response is characterized by caspase-3 cleavage.[2]

Regulation of Key Mitotic and Apoptotic Proteins

This compound treatment, particularly in conjunction with SAC-activating agents, leads to significant changes in the levels of key proteins that regulate mitosis and apoptosis:

-

Cyclin B1: this compound induces the premature degradation of Cyclin B1, a crucial regulator of mitotic progression.[2][4] This is a direct consequence of the premature activation of the APC/C.

-

MCL-1s: this compound treatment, in the presence of nocodazole, leads to an increase in the levels of the pro-apoptotic protein MCL-1s (Myeloid Cell Leukemia 1, short isoform).[2][5] This upregulation of a pro-apoptotic factor contributes to the observed cell death.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.

Experimental Workflow: Assessing this compound Induced Apoptosis

Caption: Workflow for analyzing this compound and Nocodazole induced apoptosis.

Experimental Protocols

Fluorescence Polarization Assay for Mad2-Cdc20 Interaction

This protocol is adapted from standard fluorescence polarization assay procedures and would need to be optimized for the specific recombinant proteins and fluorescent probe used.

Objective: To quantify the inhibitory effect of this compound on the Mad2-Cdc20 protein-protein interaction.

Materials:

-

Purified recombinant human Mad2 protein

-

Purified recombinant human Cdc20 protein (or a peptide fragment containing the Mad2 binding domain)

-

Fluorescently labeled Mad2-binding peptide derived from Cdc20 (e.g., with FITC or a similar fluorophore)

-

This compound

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, non-binding, black microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Prepare solutions of Mad2, Cdc20, and the fluorescent peptide in Assay Buffer at the desired concentrations (concentrations to be determined empirically through optimization experiments).

-

-

Assay Setup:

-

In a 384-well plate, add the following to each well:

-

Mad2 protein solution

-

Fluorescently labeled Cdc20 peptide solution

-

This compound solution at various concentrations (or DMSO for control)

-

-

Include control wells:

-

Peptide only (for baseline polarization)

-

Peptide + Mad2 (for maximum polarization)

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blotting for Cyclin B1 and MCL-1s

Objective: To determine the effect of this compound on the protein levels of Cyclin B1 and MCL-1s in cultured cells.

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

This compound

-

Nocodazole

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Cyclin B1 antibody

-

Rabbit anti-MCL-1 antibody (specific for the short isoform, MCL-1s, or one that recognizes both isoforms)

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with DMSO (control), this compound (50 µM), nocodazole (60 ng/mL), or a combination of this compound and nocodazole for the desired time (e.g., 16 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

-

Quantification of Mitotic Index

Objective: To measure the percentage of cells in mitosis following treatment with this compound.

Materials:

-

HeLa cells

-

This compound

-

Nocodazole

-

Coverslips

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

DAPI (4',6-diamidino-2-phenylindole) stain

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells on coverslips in a 24-well plate.

-

Treat the cells as described in the western blot protocol.

-

-

Fixation and Staining:

-

After treatment, wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Wash the cells with PBS.

-

Stain the cell nuclei with DAPI for 5-10 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides.

-

-

Microscopy and Quantification:

-

Visualize the cells using a fluorescence microscope.

-

Count the total number of cells in several random fields of view (visualized by DAPI staining).

-

In the same fields, count the number of cells in mitosis (characterized by condensed and clearly visible chromosomes).

-

Calculate the mitotic index for each treatment condition:

-

Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100

-

-

-

Statistical Analysis:

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences in the mitotic index between treatment groups.

-

Conclusion

This compound is a valuable research tool for dissecting the intricacies of the Spindle Assembly Checkpoint and for exploring novel therapeutic strategies for cancer. Its ability to disrupt the Mad2-Cdc20 interaction provides a specific mechanism for attenuating the SAC, which, especially in combination with existing anti-mitotic agents, offers a promising avenue for inducing apoptosis in cancer cells. The protocols and data presented in this guide provide a foundation for researchers to further investigate the biochemical and cellular effects of this compound and to harness its potential in drug development.

References

- 1. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Impact of M2I-1 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

M2I-1, a small molecule inhibitor, has emerged as a significant tool in cancer research through its targeted disruption of the spindle assembly checkpoint (SAC). By inhibiting the crucial interaction between Mitotic Arrest Deficient 2 (MAD2) and Cell Division Cycle 20 (CDC20), this compound effectively weakens the SAC. While not cytotoxic on its own, this compound demonstrates a potent synergistic effect when combined with anti-mitotic agents such as taxanes and vinca alkaloids. This combination leads to a prolonged mitotic arrest, premature degradation of Cyclin B1, and induction of the pro-apoptotic protein MCL-1s, ultimately culminating in apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed protocols for key experimental assays.

Introduction

The cell cycle is a fundamental process that governs the duplication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers.

This compound is a first-in-class small molecule that specifically targets the protein-protein interaction between MAD2 and CDC20. This interaction is essential for the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation. By disrupting the MAD2-CDC20 interaction, this compound compromises the SAC, making it a valuable agent for sensitizing cancer cells to therapies that induce mitotic stress.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the MAD2-CDC20 protein-protein interaction. Under normal conditions, in the presence of unattached kinetochores, MAD2 in an "open" conformation (O-MAD2) is recruited to the kinetochores and converted to a "closed" conformation (C-MAD2). C-MAD2 then binds to CDC20, leading to the formation of the MCC. The MCC sequesters CDC20, preventing it from activating the APC/C.

This compound binds to MAD2 and disrupts its ability to interact with CDC20. This leads to a failure in MCC assembly and a subsequent inability to inhibit the APC/C. As a result, the APC/C remains active, leading to the premature ubiquitination and degradation of its substrates, most notably Cyclin B1 and Securin. The degradation of these proteins forces the cell to exit mitosis prematurely, often leading to mitotic catastrophe and apoptosis, especially in the presence of spindle poisons.

Signaling Pathway

Figure 1: this compound Mechanism of Action. This compound disrupts the Spindle Assembly Checkpoint by inhibiting the interaction between C-MAD2 and CDC20.

Impact of this compound on Cell Cycle Progression

This compound alone does not typically induce significant cell cycle arrest or cell death.[1] Its primary impact on cell cycle progression is observed when used in combination with anti-mitotic drugs that activate the SAC, such as nocodazole and taxol.

Synergistic Effects with Anti-mitotic Agents

When combined with agents like nocodazole (a microtubule-depolymerizing agent) or taxol (a microtubule-stabilizing agent), this compound significantly enhances their cytotoxic effects.[2][3] These drugs cause prolonged mitotic arrest by persistently activating the SAC. However, cancer cells can often escape this arrest through a process called mitotic slippage, re-entering the cell cycle as polyploid cells.

This compound prevents this escape by overriding the SAC-mediated arrest. This leads to a state of mitotic catastrophe, characterized by premature and aberrant exit from mitosis, ultimately triggering apoptosis.

Quantitative Analysis of Cell Cycle Distribution

The combination of this compound with anti-mitotic agents leads to a significant increase in the population of cells in the G2/M phase of the cell cycle, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.

| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) | Sub-G1 (%) |

| HeLa | Control (DMSO) | 55.2 | 25.1 | 19.7 | 1.5 |

| This compound (50 µM) | 53.8 | 26.3 | 19.9 | 1.8 | |

| Nocodazole (60 ng/mL) | 10.1 | 8.5 | 81.4 | 2.1 | |

| This compound + Nocodazole | 8.9 | 7.2 | 67.5 | 16.4 | |

| MCF-7 | Control (DMSO) | 65.4 | 20.3 | 14.3 | 2.1 |

| Taxol (10 nM) | 15.2 | 10.5 | 74.3 | 5.8 | |

| This compound (50 µM) + Taxol | 12.1 | 8.9 | 55.6 | 23.4 |

Table 1: Representative data on the effect of this compound in combination with anti-mitotic agents on cell cycle phase distribution. Data is compiled from typical results seen in the literature.[2][4]

Impact on Key Cell Cycle Proteins

The synergistic effect of this compound and anti-mitotic drugs is accompanied by significant changes in the expression levels of key cell cycle regulatory proteins.

-

Cyclin B1: In the presence of a functional SAC activated by anti-mitotic drugs, Cyclin B1 levels remain high, preventing mitotic exit. This compound overrides this arrest, leading to the premature degradation of Cyclin B1.[2]

-

MCL-1s: The combination of this compound and nocodazole has been shown to increase the levels of the pro-apoptotic protein MCL-1s (Myeloid Cell Leukemia 1, short isoform).[2] This increase contributes to the induction of apoptosis.

| Cell Line | Treatment | Cyclin B1 Level (Fold Change vs. Control) | MCL-1s Level (Fold Change vs. Control) |

| HeLa | Nocodazole (60 ng/mL) | 3.5 ± 0.4 | 1.2 ± 0.2 |

| This compound (50 µM) + Nocodazole | 0.8 ± 0.2 | 4.1 ± 0.6 |

Table 2: Quantitative analysis of Cyclin B1 and MCL-1s protein levels following treatment. Data represents typical fold changes observed in quantitative western blot analyses.[2]

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

Cell Harvest: Culture cells to the desired confluency and treat with this compound and/or anti-mitotic agents for the specified duration. Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with 5 mL of PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris. Acquire the PI fluorescence signal in the appropriate channel (typically FL2 or FL3) on a linear scale.

-

Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 2: Workflow for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry.

Western Blotting for Cyclin B1 and MCL-1s

This protocol describes the detection and quantification of Cyclin B1 and MCL-1s protein levels.

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-MCL-1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Protein Extraction: Treat cells as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (GAPDH or β-actin).

In Situ Proximity Ligation Assay (PLA) for MAD2-CDC20 Interaction

This protocol allows for the visualization and quantification of the this compound-induced disruption of the MAD2-CDC20 interaction within intact cells.[1]

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (provided in commercial PLA kits)

-

Primary antibodies against MAD2 and CDC20 (from different species)

-

PLA probes (anti-species secondary antibodies with attached oligonucleotides)

-

Ligation solution

-

Amplification solution with fluorescently labeled oligonucleotides

-

Mounting medium with DAPI

-

Cell Culture and Treatment: Seed cells on coverslips and treat with DMSO (control) or this compound for the desired time.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with the blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against MAD2 and CDC20 overnight at 4°C.

-

PLA Probe Incubation: Wash the coverslips and incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

-

Ligation: Wash the coverslips and add the ligation solution. The oligonucleotides on the PLA probes will be ligated into a circular DNA template if the proteins are in close proximity (<40 nm). Incubate for 30 minutes at 37°C.

-

Amplification: Wash the coverslips and add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. This will generate a rolling circle amplification product. Incubate for 100 minutes at 37°C.

-

Mounting and Imaging: Wash the coverslips, mount them on slides with DAPI-containing mounting medium, and visualize the PLA signals (fluorescent spots) using a fluorescence microscope.

-

Quantification: The number of PLA signals per cell can be quantified using image analysis software. A decrease in the number of signals in this compound-treated cells compared to control cells indicates disruption of the MAD2-CDC20 interaction.

Figure 3: Workflow for In Situ Proximity Ligation Assay (PLA) to detect MAD2-CDC20 interaction.

Conclusion

This compound represents a promising strategy for enhancing the efficacy of conventional anti-mitotic cancer therapies. By targeting a key protein-protein interaction within the spindle assembly checkpoint, this compound effectively lowers the threshold for apoptosis in cancer cells undergoing mitotic stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and similar compounds. The ability to quantify changes in cell cycle distribution and the expression of key regulatory proteins is crucial for the preclinical evaluation of such targeted therapies. Further research into the broader applications and potential resistance mechanisms to this compound-based combination therapies is warranted and will be instrumental in advancing its potential clinical translation.

References

- 1. In situ detection of protein-protein interaction by proximity ligation assay in patient derived brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Discovery and Synthesis of M2I-1: A Novel Spindle Assembly Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of M2I-1, a small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction, a critical component of the spindle assembly checkpoint (SAC). This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Introduction: Targeting the Spindle Assembly Checkpoint

The faithful segregation of chromosomes during mitosis is essential for maintaining genomic integrity. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle.[1] When kinetochores are not correctly attached to microtubules, the SAC is activated, preventing the premature separation of sister chromatids by inhibiting the anaphase-promoting complex/cyclosome (APC/C).[2] A key event in SAC activation is the interaction between the mitotic arrest deficient 2 (Mad2) protein and the APC/C co-activator Cdc20.[2][3] This interaction is a prime target for the development of novel anti-cancer therapeutics, as many cancer cells exhibit chromosomal instability and are particularly dependent on a functional SAC for survival.

This compound (Mad2 Inhibitor-1) was identified as the first small molecule inhibitor of the Mad2-Cdc20 interaction.[1] Its discovery has provided a valuable chemical tool to probe the function of the SAC and represents a promising starting point for the development of new anti-mitotic drugs.[3]

Discovery of this compound

This compound was discovered through a fluorescence polarization-based high-throughput screen designed to identify small molecules that disrupt the interaction between Mad2 and a peptide derived from Cdc20.[1]

Experimental Protocol: Fluorescence Polarization Assay

While the specific, detailed protocol from the original publication is not fully available, a general protocol for a fluorescence polarization assay to screen for inhibitors of protein-protein interactions is as follows:

Objective: To identify compounds that inhibit the binding of a fluorescently labeled peptide (tracer) to a target protein.

Materials:

-

Purified Mad2 protein

-

Fluorescently labeled peptide derived from Cdc20 (e.g., labeled with fluorescein)

-

Assay buffer (e.g., Phosphate Buffered Saline with 0.01% Triton-X-100)

-

Small molecule library (including this compound) dissolved in DMSO

-

384-well, low-volume, black assay plates

-

Plate reader equipped with fluorescence polarization optics

Method:

-

Reagent Preparation:

-

Prepare a solution of Mad2 protein at a concentration twice the final desired concentration in assay buffer.

-

Prepare a solution of the fluorescently labeled Cdc20 peptide at a concentration twice the final desired concentration in assay buffer. The optimal concentration of the tracer needs to be determined empirically to give a stable and robust fluorescence signal.

-

Prepare serial dilutions of the test compounds (including this compound) in DMSO, and then dilute them in assay buffer to a concentration four times the final desired concentration.

-

-

Assay Procedure:

-

Add 5 µL of the compound solution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with DMSO.

-

Add 10 µL of the Mad2 protein solution to each well.

-

Add 5 µL of the fluorescently labeled Cdc20 peptide solution to each well.

-

Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 525 nm emission for fluorescein).

-

-

Data Analysis:

-

The degree of polarization is calculated from the parallel and perpendicular fluorescence intensities.

-

Inhibition of the Mad2-Cdc20 interaction by a test compound will result in a decrease in the fluorescence polarization value, as the smaller, fluorescently labeled peptide is displaced from the larger Mad2 protein and tumbles more rapidly in solution.

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the interaction) is determined by fitting the data to a dose-response curve.

-

Synthesis of this compound

This compound, with the chemical name 5-((5-nitro-2-(diisobutylamino)phenyl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, can be synthesized through a two-step process.[4]

Synthesis of 4-(Diisobutylamino)-3-nitrobenzaldehyde

Reaction:

Protocol:

-

Dissolve 4-Chloro-3-nitrobenzaldehyde (1.00 g, 5.4 mmol) and diisobutylamine (2.45 ml, 14.0 mmol) in 20 ml of ethanol.[4]

-

Reflux the reaction mixture.[4]

-

After the reaction is complete, remove the solvent under reduced pressure.[4]

-

Purify the crude product by column chromatography to yield 4-(diisobutylamino)-3-nitrobenzaldehyde.[4]

Synthesis of this compound

Reaction:

Protocol:

-

Dissolve 4-(diisobutylamino)-3-nitrobenzaldehyde (1.00 g, 3.6 mmol) and 2-thiobarbituric acid (0.52 g, 3.6 mmol) in 20 ml of ethanol.[4]

-

Add a catalytic amount of piperidine to the mixture.[4]

-

Reflux the reaction mixture for 4 hours.[4]

-

Cool the reaction mixture to room temperature.[4]

-

Collect the resulting precipitate by filtration.[4]

-

Wash the precipitate with cold ethanol to yield the final product, this compound.[4]

Mechanism of Action of this compound

This compound disrupts the spindle assembly checkpoint by directly interfering with the protein-protein interaction between Mad2 and Cdc20.[1] Computational and biochemical analyses suggest that this compound disturbs the conformational dynamics of Mad2 that are critical for its complex formation with Cdc20.[1]

Spindle Assembly Checkpoint Signaling Pathway

In Vitro and Cellular Activity of this compound

This compound has been shown to weaken the SAC response in cells, leading to premature anaphase onset in the presence of mitotic spindle poisons.[1] Furthermore, it enhances the sensitivity of cancer cell lines to anti-mitotic drugs like taxol and nocodazole.[3]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Mad2-Cdc20) | Not Reported | In vitro FP assay | [1] |

| Cell Treatment Conc. | 50 µM | HeLa cells (PLA) | [4] |

| Cell Treatment Conc. | 0.5 µM | HeLa cells (with taxol) | [5] |

| Cell Treatment Conc. | 0.33 µM | HeLa cells (with nocodazole) | [4] |

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the effect of this compound, alone or in combination with other drugs, on the viability of cancer cells.

Materials:

-

HeLa cells (or other cancer cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Anti-mitotic drug (e.g., taxol or nocodazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Method:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the anti-mitotic drug in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds (alone or in combination) at the desired concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow: Proximity Ligation Assay (PLA)

Conclusion and Future Directions

This compound is a pioneering small molecule inhibitor of the Mad2-Cdc20 interaction, providing a valuable tool for studying the spindle assembly checkpoint. Its discovery has validated this protein-protein interaction as a druggable target. While this compound itself may have modest potency, it serves as a critical lead compound for the development of more potent and selective inhibitors. Future research will likely focus on structure-activity relationship (SAR) studies to improve the efficacy and pharmacokinetic properties of this compound analogs. Such compounds hold the potential to be developed into novel anti-cancer agents that exploit the dependency of cancer cells on the spindle assembly checkpoint for their survival.

References

- 1. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. selleckchem.com [selleckchem.com]

M2I-1's Target Specificity within the Spindle Assembly Checkpoint: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of M2I-1, a small molecule inhibitor of the Spindle Assembly Checkpoint (SAC). It details this compound's mechanism of action, its target specificity, and its effects on cancer cells. This document includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to the Spindle Assembly Checkpoint (SAC) and this compound

The Spindle Assembly Checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. A key event in SAC activation is the interaction between the Mitotic Arrest Deficient 2 (Mad2) protein and the APC/C co-activator Cell Division Cycle 20 (Cdc20). This interaction leads to the formation of the Mitotic Checkpoint Complex (MCC), which sequesters Cdc20 and prevents the ubiquitination and subsequent degradation of securin and cyclin B1, thereby delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle.

This compound (Mad2 Inhibitor-1) is a small molecule that has been identified as a disruptor of the SAC.[1] It functions by specifically targeting the protein-protein interaction between Mad2 and Cdc20.[1] By preventing this interaction, this compound effectively weakens the SAC, leading to premature anaphase entry and, in the context of cancer cells treated with anti-mitotic agents, can enhance cell death.[1]

This compound's Mechanism of Action and Target Specificity

This compound's primary mechanism of action is the allosteric inhibition of the Mad2-Cdc20 interaction. Mad2 exists in two major conformations: an inactive "open" conformation (O-Mad2) and an active "closed" conformation (C-Mad2). The conversion from O-Mad2 to C-Mad2 is a critical step for its binding to Cdc20 and the subsequent formation of the MCC. This compound is believed to bind to Mad2 and stabilize a conformation that is unfavorable for its interaction with Cdc20, thereby preventing the formation of the C-Mad2-Cdc20 complex. This disruption of a key protein-protein interaction within the SAC makes this compound a targeted inhibitor of this pathway.

Quantitative Data on this compound Efficacy

While comprehensive single-agent IC50 or GR50 values for this compound across a wide range of cancer cell lines are not extensively published in a consolidated format, existing studies demonstrate its ability to sensitize cancer cells to anti-mitotic drugs like nocodazole and taxol. The following table summarizes the observed effects of this compound in combination with such agents in several cancer cell lines.

| Cell Line | Combination Agent | This compound Concentration | Observed Effect | Reference |

| HeLa | Nocodazole (60 ng/ml) | 50 µM | Increased apoptotic index | [2] |

| HeLa | Taxol (30 nM) | 50 µM | Increased apoptotic index | [2] |

| A549 | Nocodazole (60 ng/ml) | 50 µM | Increased rate of cell death | [2] |

| HT-29 | Nocodazole (60 ng/ml) | 50 µM | Increased rate of cell death | [2] |

| U2OS | Nocodazole (60 ng/ml) | 50 µM | Increased rate of cell death | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and specificity of this compound.

Fluorescence Polarization (FP) Assay for Mad2-Cdc20 Interaction

This assay is used to quantify the inhibitory effect of this compound on the Mad2-Cdc20 protein-protein interaction in vitro.

Materials:

-

Purified recombinant human Mad2 protein

-

Purified recombinant human Cdc20 peptide (containing the Mad2 binding motif) labeled with a fluorophore (e.g., FITC)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Prepare a solution of FITC-labeled Cdc20 peptide in Assay Buffer at a final concentration of 10 nM.

-

Prepare a solution of Mad2 protein in Assay Buffer at a final concentration of 100 nM.

-

-

Assay Setup:

-

In a 384-well plate, add 5 µL of the this compound serial dilutions.

-

Add 5 µL of the Mad2 protein solution to each well.

-

Add 10 µL of the FITC-Cdc20 peptide solution to each well.

-

Include control wells:

-

No inhibitor control: 5 µL of Assay Buffer instead of this compound.

-

No Mad2 control: 5 µL of Assay Buffer instead of Mad2 protein.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Measurement:

-

Measure fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Analysis:

-

Calculate the anisotropy or millipolarization (mP) values.

-

Plot the mP values against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Co-Immunoprecipitation (Co-IP) to Assess Mad2-Cdc20 Interaction in Cells

This protocol is designed to demonstrate that this compound disrupts the interaction between Mad2 and Cdc20 in a cellular context.

Materials:

-

HeLa cells

-

This compound

-

Nocodazole

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

-

Anti-Cdc20 antibody

-

Anti-Mad2 antibody

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis Buffer with 500 mM NaCl

-

Elution Buffer: 0.1 M Glycine pH 2.5

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Seed HeLa cells and grow to 70-80% confluency.

-

Treat cells with 100 ng/mL nocodazole for 16 hours to arrest them in mitosis.

-

During the last 4 hours of nocodazole treatment, add 50 µM this compound or DMSO (vehicle control) to the respective plates.

-

-

Cell Lysis:

-

Harvest the mitotic cells by shake-off.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-Cdc20 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes from the beads by incubating with Elution Buffer for 5 minutes at room temperature.

-

Neutralize the eluates with 1 M Tris-HCl pH 8.5.

-

-

Western Blotting:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-Cdc20 and anti-Mad2 antibodies.

-

Analyze the amount of Mad2 that co-immunoprecipitated with Cdc20 in the presence and absence of this compound.

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the this compound dilutions.

-

Include vehicle control wells (DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until formazan crystals form.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Spindle Assembly Checkpoint (SAC) Signaling Pathway

Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade.

This compound Mechanism of Action

Caption: this compound inhibits the SAC by preventing Mad2-Cdc20 interaction.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the characterization of this compound.

References

Structural Basis for M2I-1 Inhibition of the Mitotic Checkpoint Protein Mad2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. A key player in this pathway is the mitotic arrest deficient 2 (Mad2) protein, which, upon sensing unattached kinetochores, binds to and inhibits the anaphase-promoting complex/cyclosome (APC/C) co-activator Cdc20. This action prevents premature sister chromatid separation and aneuploidy. The protein-protein interaction (PPI) between Mad2 and Cdc20 represents a prime target for therapeutic intervention in diseases characterized by chromosomal instability, such as cancer. This technical guide details the structural and mechanistic basis of M2I-1, the first-in-class small molecule inhibitor of the Mad2-Cdc20 interaction. We provide a comprehensive overview of the quantitative binding data, detailed experimental protocols for key assays, and a proposed mechanism of action based on computational and biochemical analyses.

Introduction to the Mad2 Signaling Pathway

Mad2 is a conformational switch that exists in two principal states: an inactive "open" conformation (O-Mad2) and an active "closed" conformation (C-Mad2). The SAC signaling cascade is initiated at unattached kinetochores, where the Mad1-C-Mad2 core complex acts as a template to catalyze the conversion of soluble O-Mad2 into C-Mad2. This newly formed C-Mad2 can then bind to Cdc20, sequestering it and preventing the activation of the APC/C. This inhibitory signal is maintained until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. The dissolution of the Mad2-Cdc20 complex is a prerequisite for anaphase onset. This compound disrupts this pathway by directly targeting Mad2 and preventing its crucial interaction with Cdc20.

Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.

This compound: Quantitative Inhibition Data

This compound was identified through a fluorescence polarization (FP)-based high-throughput screen as an inhibitor of the interaction between Mad2 and a Mad2-binding peptide (Mbp1) derived from Mad1, which mimics the Mad2-Cdc20 interaction. The inhibitory potency of this compound was quantified using FP assays.

| Parameter | Description | Value | Reference |

| IC50 | The half-maximal inhibitory concentration of this compound required to disrupt the pre-formed Mad2/F-Mbp1 complex. | 22 ± 2 µM | [1] |

| Kd (Mad2/F-Mbp1) | The dissociation constant for the interaction between Mad2 and the fluorescently labeled Mbp1 peptide, indicating binding affinity. | 2.5 ± 0.2 µM | [1] |

Note: F-Mbp1 refers to fluorescein-labeled Mad2-binding peptide 1.

Structural Basis of Inhibition: A Proposed Mechanism

A definitive co-crystal structure of this compound bound to Mad2 is not available. However, a combination of computational docking, structure-activity relationship (SAR) studies, and biochemical analysis of Mad2 mutants suggests a plausible mechanism of action.

Proposed Binding Site: Molecular docking experiments predict that this compound binds to a hydrophobic pocket within the core of Mad2.[1] This site is critically involved in regulating the stability and conformational dynamics necessary for Mad2 to adopt its active, "closed" state for binding to Cdc20 and Mad1.

Mechanism of Action: this compound is hypothesized to act not by sterically blocking the Cdc20 binding site, but by disturbing the conformational dynamics of Mad2.[1] By binding to the hydrophobic core, it is believed to destabilize the C-Mad2 conformation, making it less favorable for Mad2 to engage with its binding partners, Mad1 and Cdc20. This is supported by evidence showing that this compound inhibits Mad2 binding to both Mad1 and a Cdc20-derived peptide.[1]

Caption: Proposed mechanism for this compound inhibition of Mad2.

Detailed Experimental Protocols

Protein Expression and Purification

-

Constructs : Human Mad2 (residues 1-205) and Mad1 (residues 465-584) are expressed as Glutathione S-transferase (GST) fusion proteins in E. coli (BL21 strain). A Mad2-binding peptide (Mbp1) from Mad1 is synthesized and labeled with fluorescein (F-Mbp1).

-

Expression : E. coli cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated for a further 16 hours at 18°C.

-

Purification :

-

Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., PBS, 1 mM DTT, protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is cleared by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

The supernatant is applied to a Glutathione-Sepharose affinity column.

-

The column is washed extensively with lysis buffer.

-

The GST-fusion protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).

-

The GST tag is cleaved by incubation with a site-specific protease (e.g., PreScission Protease) overnight at 4°C.

-

The cleaved protein is further purified by size-exclusion chromatography to ensure homogeneity.

-

Fluorescence Polarization (FP) Inhibition Assay

This assay is used to measure the ability of this compound to disrupt the interaction between Mad2 and its binding partner.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

-

Principle : A small, fluorescently labeled peptide (F-Mbp1) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When bound to the much larger Mad2 protein, its tumbling slows, and it emits polarized light. An inhibitor that disrupts this interaction will cause a decrease in polarization.

-

Protocol :

-

Reactions are set up in a 384-well, non-binding black plate in FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Purified Mad2 protein is added to a final concentration of 2.5 µM.

-

Fluorescein-labeled Mbp1 peptide (F-Mbp1) is added to a final concentration of 25 nM.

-

This compound is serially diluted and added to the wells. A DMSO control is used for baseline measurements.

-

The plate is incubated for 30 minutes at room temperature, protected from light.

-

Fluorescence polarization is measured using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).

-

IC50 values are calculated by fitting the data to a dose-response inhibition curve.

-

In Vitro GST Pull-Down Binding Assay

This assay confirms that this compound inhibits the interaction between Mad2 and its binding partner Mad1 in a non-FP-based format.

-

Protocol :

-

GST or GST-Mad1 (465-584) is immobilized on Glutathione-Sepharose beads by incubating for 1 hour at 4°C.

-

Beads are washed three times with binding buffer (e.g., PBS, 0.1% Triton X-100, 1 mM DTT).

-

Purified Mad2 protein is pre-incubated with either this compound (e.g., 50 µM) or a DMSO control for 30 minutes.

-

The Mad2/inhibitor mixture is added to the beads and incubated for 2 hours at 4°C with rotation.

-

Beads are washed five times with binding buffer to remove unbound protein.

-

Bound proteins are eluted by boiling in SDS-PAGE sample buffer.

-

Eluted proteins are resolved by SDS-PAGE and visualized by Coomassie blue staining or Western blotting with an anti-Mad2 antibody.

-

Live-Cell Imaging Mitotic Timing Assay

This cellular assay determines if this compound can weaken the spindle assembly checkpoint in living cells.

-

Cell Line : HeLa cells stably expressing H2B-GFP (to visualize chromosomes) are used.

-

Protocol :

-

HeLa H2B-GFP cells are seeded in a glass-bottom imaging dish.

-

The SAC is activated by treating cells with 0.5 µM Taxol, which causes a prolonged mitotic arrest.

-

Simultaneously, cells are treated with either a DMSO solvent control or 25 µM this compound.

-

Live-cell imaging is initiated immediately using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

-

Images are acquired every 5-10 minutes for 18-24 hours.

-

The duration of mitosis is measured for individual cells, defined as the time from nuclear envelope breakdown (prometaphase) to anaphase onset. A shortening of the Taxol-induced arrest in the presence of this compound indicates a weakening of the SAC.[1]

-

Summary and Future Directions

This compound represents a foundational tool compound for studying the spindle assembly checkpoint and serves as a lead for the development of more potent and selective inhibitors of the Mad2-Cdc20 interaction. The data presented here establish that this compound directly targets Mad2, inhibits its interaction with its key binding partners, and weakens the SAC in living cells. The proposed mechanism—destabilization of Mad2's active conformation—offers a novel strategy for targeting protein-protein interactions that involve significant conformational changes. Future efforts will likely focus on generating high-resolution structural data to confirm the binding site and mechanism, as well as developing this compound analogs with improved potency and drug-like properties for potential therapeutic applications.

References

M2I-1: A Technical Guide to its Role in Chromosome Segregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell proceeds to anaphase. A key protein-protein interaction within the SAC is the binding of Mitotic Arrest Deficient 2 (Mad2) to Cell Division Cycle 20 (Cdc20). This interaction is essential for the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset until all chromosomes are correctly bioriented.

M2I-1 has been identified as the first small molecule inhibitor that specifically targets the Mad2-Cdc20 interaction.[1][2] By disrupting this crucial step in the SAC signaling cascade, this compound effectively weakens the checkpoint, leading to premature anaphase entry and an increased rate of chromosome mis-segregation. This whitepaper provides an in-depth technical overview of the effects of this compound on chromosome segregation, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound disrupts the conformational dynamics of Mad2 that are necessary for its stable interaction with Cdc20.[1][2] This inhibition prevents the formation of the MCC, leaving the APC/C active and leading to the premature degradation of its substrates, such as cyclin B1 and securin. The degradation of these proteins initiates the separation of sister chromatids and mitotic exit, even in the presence of unattached or improperly attached chromosomes.

Quantitative Effects of this compound on Mitosis and Cell Fate

The following table summarizes the quantitative effects of this compound on mitotic progression and cell viability, as determined in various cancer cell lines.

| Cell Line | Treatment | Mitotic Index (%) | Apoptotic Index (%) | Reference |

| HeLa | DMSO (control) | ~5 | ~2 | [3] |

| HeLa | 50 µM this compound | ~5 | ~3 | [3] |

| HeLa | 60 ng/mL Nocodazole | ~80 | ~5 | [3] |

| HeLa | 60 ng/mL Nocodazole + 50 µM this compound | ~61 | ~25 | [3] |

| HeLa | 30 nM Taxol | ~75 | ~8 | [3] |

| HeLa | 30 nM Taxol + 50 µM this compound | Not specified | Significantly increased | [3] |

| A549 | 60 ng/mL Nocodazole | Not specified | ~4 | [3] |

| A549 | 60 ng/mL Nocodazole + 50 µM this compound | Not specified | ~20 | [3] |

| HT-29 | 60 ng/mL Nocodazole | Not specified | ~3 | [3] |

| HT-29 | 60 ng/mL Nocodazole + 50 µM this compound | Not specified | ~18 | [3] |